molecular formula C27H18N2O2S B2683222 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 313549-67-6

4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2683222
CAS No.: 313549-67-6
M. Wt: 434.51
InChI Key: BZTCVFHEQOMZCU-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring substituted with a naphthalene group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Naphthalene: The naphthalene group is introduced through a nucleophilic substitution reaction, where the thiazole ring is reacted with a naphthalene derivative.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using benzoyl chloride and an amine derivative of the thiazole-naphthalene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted thiazole compounds.

Scientific Research Applications

4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of biological processes and pathways.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the naphthalene group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

    N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide: Lacks the benzoyl group, which may affect its biological activity.

    1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Similar thiazole-naphthalene structure but with a different functional group, leading to different biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzoyl group, a naphthalene-substituted thiazole ring, and a benzamide moiety

Properties

IUPAC Name

4-benzoyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O2S/c30-25(19-7-2-1-3-8-19)20-11-13-21(14-12-20)26(31)29-27-28-24(17-32-27)23-15-10-18-6-4-5-9-22(18)16-23/h1-17H,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTCVFHEQOMZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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